molecular formula C15H18N4O3 B7148816 N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide

Cat. No.: B7148816
M. Wt: 302.33 g/mol
InChI Key: MXKZQWOQPAYPCC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring and a pyridine ring

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9(2)11-6-5-10(7-16-11)13(20)17-12-8-18(3)15(22)19(4)14(12)21/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKZQWOQPAYPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)NC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-2,4-dioxopyrimidine with 6-propan-2-ylpyridine-3-carboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH is crucial to maintain consistency and quality of the product. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-6-propan-2-ylpyridine-3-carboxamide stands out due to its unique combination of pyrimidine and pyridine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

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